Cas no 1701576-94-4 (1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one)

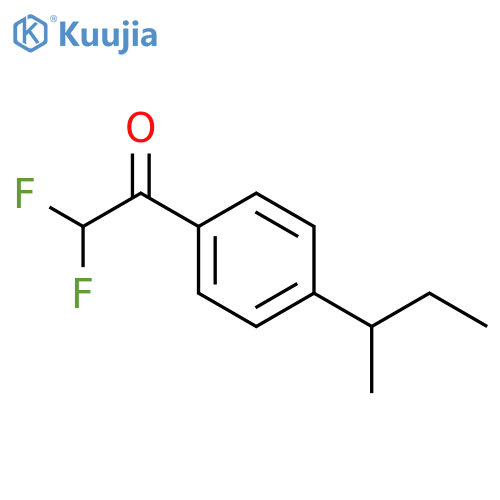

1701576-94-4 structure

商品名:1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one

CAS番号:1701576-94-4

MF:C12H14F2O

メガワット:212.235770702362

MDL:MFCD30488932

CID:5171417

PubChem ID:103513550

1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone, 2,2-difluoro-1-[4-(1-methylpropyl)phenyl]-

- 1-(4-(Sec-butyl)phenyl)-2,2-difluoroethanone

- 1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one

-

- MDL: MFCD30488932

- インチ: 1S/C12H14F2O/c1-3-8(2)9-4-6-10(7-5-9)11(15)12(13)14/h4-8,12H,3H2,1-2H3

- InChIKey: HDFNJVWSAVSBDO-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1=CC=C(C(C)CC)C=C1)C(F)F

1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-328777-5.0g |

1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |

1701576-94-4 | 5.0g |

$4890.0 | 2023-02-23 | ||

| Enamine | EN300-328777-10.0g |

1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |

1701576-94-4 | 10.0g |

$7250.0 | 2023-02-23 | ||

| Enamine | EN300-328777-0.25g |

1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |

1701576-94-4 | 0.25g |

$579.0 | 2023-09-04 | ||

| Ambeed | A1095292-1g |

1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one |

1701576-94-4 | 95% | 1g |

$1213.0 | 2024-04-23 | |

| Enamine | EN300-328777-1.0g |

1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |

1701576-94-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-328777-0.5g |

1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |

1701576-94-4 | 0.5g |

$603.0 | 2023-09-04 | ||

| Enamine | EN300-328777-5g |

1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |

1701576-94-4 | 5g |

$1821.0 | 2023-09-04 | ||

| Enamine | EN300-328777-0.05g |

1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |

1701576-94-4 | 0.05g |

$528.0 | 2023-09-04 | ||

| Enamine | EN300-328777-2.5g |

1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |

1701576-94-4 | 2.5g |

$1230.0 | 2023-09-04 | ||

| Enamine | EN300-328777-1g |

1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |

1701576-94-4 | 1g |

$628.0 | 2023-09-04 |

1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

1701576-94-4 (1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one) 関連製品

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1701576-94-4)1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one

清らかである:99%

はかる:1g

価格 ($):1092.0